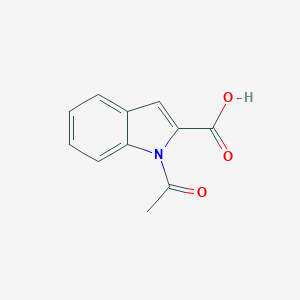

1-acetylindole-2-carboxylic Acid

Description

Properties

IUPAC Name |

1-acetylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHBYSRUWPZBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436889 | |

| Record name | 1-acetylindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-26-6 | |

| Record name | 1-acetylindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-acetylindole-2-carboxylic acid

Introduction

1-acetylindole-2-carboxylic acid is a key synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals.[1][2][3] Its structure, featuring an N-acylated indole core, makes it a valuable building block for more complex molecules.[4] The acetylation of the indole nitrogen serves not only as a means of creating new molecular entities but also as a protective strategy in multi-step syntheses, preventing unwanted side reactions at the nitrogen position.[5] This guide provides an in-depth examination of a robust and scalable method for the synthesis of this compound from its readily available precursor, indole-2-carboxylic acid. The focus is on the chemical principles, a detailed experimental protocol, and the critical parameters that ensure a high-yield, high-purity outcome.

Chemical Principles and Reaction Mechanism

The core transformation is the N-acetylation of indole-2-carboxylic acid. While electrophilic substitution on the indole ring typically favors the C3 position, direct N-acylation can be achieved under specific conditions.[4][6] The low nucleophilicity of the indole nitrogen presents a chemical challenge; therefore, the reaction necessitates activation through deprotonation with a suitable base.[7]

The selected method employs a combination of triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst, with acetic anhydride serving as the acetylating agent.[8]

The Causality Behind Experimental Choices:

-

Indole-2-carboxylic acid (Substrate): The starting material possesses an acidic proton on the indole nitrogen (pKa ≈ 17) and a more acidic proton on the carboxylic acid group (pKa ≈ 4-5).

-

Triethylamine (Base): A tertiary amine base, strong enough to deprotonate the indole nitrogen, thereby generating the more nucleophilic indolate anion. Its use prevents competing acylation of the amine itself.

-

Acetic Anhydride (Acylating Agent): A highly effective and readily available source of an electrophilic acetyl group. It is more reactive than acetic acid but less harsh and corrosive than acetyl chloride.[9]

-

4-Dimethylaminopyridine (DMAP) (Catalyst): DMAP is a hypernucleophilic acylation catalyst. It reacts rapidly with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, significantly accelerating the rate of N-acetylation on the indole nitrogen.

-

Acetone (Solvent): An appropriate polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.[8]

The reaction proceeds via a base-promoted, catalyst-mediated nucleophilic substitution mechanism.

Reaction Mechanism Workflow

Caption: Mechanism of DMAP-catalyzed N-acetylation.

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process, ensuring its scalability and robustness.[8][10]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Indole-2-carboxylic acid | 161.16 | 64.4 g | 0.40 | Starting material |

| Acetone | - | 100 ml | - | Solvent |

| Triethylamine (TEA) | 101.19 | 70 ml | 0.50 | Base |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.48 g | 0.0039 | Catalyst |

| Acetic Anhydride | 102.09 | 42 ml | 0.45 | Acetylating agent |

| Hydrochloric Acid (33% aq) | 36.46 | 52 ml | - | For quenching and acidification |

| Water | 18.02 | 160 ml | - | For work-up |

| Ice | - | 100 g | - | For temperature control during quench |

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, prepare a solution of 4-dimethylaminopyridine (0.48 g) and triethylamine (70 ml) in acetone (100 ml).

-

Addition of Substrate: Warm the solution to 40-50 °C and add the indole-2-carboxylic acid (64.4 g) portion-wise.

-

Initial Stirring: Stir the resulting mixture for 15 minutes at 45 °C. The solution should become homogeneous.

-

Cooling: Cool the reaction mixture to 20 °C.

-

Addition of Acetylating Agent: Slowly dose the acetic anhydride (42 ml) into the mixture, ensuring the temperature is maintained between 20-25 °C. An exothermic reaction may be observed.

-

Reaction Time: Stir the mixture for an additional 45 minutes at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Quenching and Precipitation: In a separate, larger beaker, prepare a quench mixture of 33% aqueous HCl (52 ml), ice (100 g), and water (160 ml). Pour the reaction mixture into this acidic ice-water slurry with vigorous stirring. This step neutralizes the triethylamine, quenches excess acetic anhydride, and precipitates the product.

-

Product Isolation: Continue stirring the slurry for 1 hour at 15 °C to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts and residual acid.

-

Drying: Dry the solid product to a constant weight. The expected product is this compound.

Experimental Workflow Diagram

Caption: Step-by-step synthesis workflow.

Alternative Synthetic Approaches

While the DMAP-catalyzed method is highly efficient, other strategies for the N-acetylation of indoles exist, offering different advantages in terms of cost, reagent availability, or reaction conditions.

-

Direct Acylation with Boric Acid: A more economical approach involves the direct reaction of indole with a carboxylic acid in the presence of boric acid as a catalyst, typically in a high-boiling solvent like mesitylene with azeotropic removal of water.[11] This method avoids the use of activated acylating agents but often requires higher temperatures and longer reaction times.[11]

-

Phase-Transfer Catalysis: N-acylation can be performed using acetyl chloride and sodium hydroxide in a biphasic system with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate.[11]

-

Coupling Agent-Mediated Acylation: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of DMAP can directly couple a carboxylic acid to the indole nitrogen under mild conditions, avoiding the need to first synthesize an acid chloride.[5]

Product Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H stretch (around 3350 cm⁻¹) from the starting material.[12] Key characteristic peaks for the product include two strong carbonyl (C=O) stretching bands: one for the amide (acetyl group) typically around 1700-1710 cm⁻¹ and another for the carboxylic acid around 1680 cm⁻¹.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the acetyl group protons (a singlet around 2.2-2.7 ppm) and the absence of the N-H proton. ¹³C NMR will show the characteristic carbonyl carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of an acetyl group.[1] The molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol .[1]

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation. Ensure proper ventilation.

-

Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns upon contact. Handle with extreme care, using appropriate PPE. The quenching step should be performed cautiously to control the exothermic reaction.

-

Solvents: Acetone is flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound from indole-2-carboxylic acid via a DMAP-catalyzed acetylation with acetic anhydride is a highly efficient, reliable, and scalable method. The strategic use of triethylamine as a base and DMAP as a catalyst overcomes the inherent low nucleophilicity of the indole nitrogen, enabling the reaction to proceed smoothly under mild conditions. The detailed protocol and mechanistic insights provided in this guide offer researchers and drug development professionals a robust framework for the preparation of this important synthetic intermediate.

References

- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.

- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Published January 10, 2022.

- A DIRECT N-ACYL

- N'-Acylation of (3,2')-indole dimers.

- Copper-Catalyzed Decarboxylative N-Aryl

- N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.

- This compound. PubChem.

- Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. National Institutes of Health (NIH). Published October 10, 2022.

- Methods for N‐acylation of indole with carboxylic acid (derivatives).

- Process for the preparation of an optically active indoline-2-carboxylic acid or deriv

- Studies on Acetylation of Indoles.

- This compound CAS#: 10441-26-6. ChemicalBook.

- 21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. Published September 20, 2023.

- This compound | 10441-26-6. ChemicalBook.

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.

Sources

- 1. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]

- 3. This compound | 10441-26-6 [chemicalbook.com]

- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 9. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to 1-acetylindole-2-carboxylic acid: Properties, Synthesis, and Applications

Abstract: 1-acetylindole-2-carboxylic acid stands as a significant heterocyclic compound, valued for its role as a versatile scaffold in the realms of medicinal chemistry and synthetic organic chemistry. This technical guide offers a comprehensive examination of its chemical and physical properties, detailed structural analysis, and established synthetic methodologies. The document further explores the compound's reactivity, providing insights into its key chemical transformations. Finally, it sheds light on the applications of this compound and its derivatives, particularly in the context of drug discovery and development, aiming to equip researchers, scientists, and drug development professionals with critical, field-proven knowledge.

Nomenclature and Structural Elucidation

IUPAC Name: 1-acetyl-1H-indole-2-carboxylic acid[1] Synonyms: N-Acetyl-indole-2-carboxylic acid[1][2][3] CAS Number: 10441-26-6[1][4]

The molecular architecture of this compound is founded upon the indole nucleus, a bicyclic aromatic system comprising a fused benzene and pyrrole ring. Key structural features include an acetyl group (–COCH₃) covalently bonded to the nitrogen atom at the 1-position and a carboxylic acid group (–COOH) situated at the 2-position of the indole ring.

Caption: Molecular structure of this compound.

The N-acetyl group functions as an electron-withdrawing substituent, which modulates the electron density of the indole ring, thereby influencing its reactivity in electrophilic substitution reactions. The carboxylic acid at the C2 position provides a reactive handle for a variety of chemical modifications, making it a valuable synthon.

Physicochemical and Spectral Characteristics

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Boiling Point | 400.4 ± 18.0 °C (Predicted) | [2][4] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 4.37 ± 0.30 (Predicted) | [2][4] |

| Storage Temperature | 2-8°C | [2][4] |

Note: Some of the presented data are predicted values and should be used as an estimation.

Spectral Characteristics

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. A singlet corresponding to the methyl protons of the acetyl group would appear further upfield, likely around 2.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, potentially above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the acetyl and carboxylic acid groups in the downfield region (typically 160-180 ppm). The aromatic carbons of the indole ring will resonate in the 110-140 ppm range, while the methyl carbon of the acetyl group will appear upfield.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. A strong carbonyl (C=O) stretching absorption from the carboxylic acid will be present around 1700-1725 cm⁻¹, and another C=O stretch from the N-acetyl group will likely appear at a slightly lower wavenumber.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). For this specific molecule, fragmentation of the N-acetyl group is also anticipated.

Synthesis and Reactivity

Synthesis Methodology

The most common and direct route for the synthesis of this compound is the N-acetylation of indole-2-carboxylic acid. This reaction is typically carried out using an acetylating agent such as acetic anhydride in the presence of a base like pyridine.

Caption: Synthetic scheme for this compound.

Step-by-Step Experimental Protocol:

-

Dissolution: Indole-2-carboxylic acid is dissolved in pyridine, which serves as both a solvent and a catalyst.

-

Acetylation: Acetic anhydride is added dropwise to the solution at room temperature.

-

Reaction: The mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is poured into ice-water to precipitate the product and hydrolyze excess acetic anhydride.

-

Isolation: The solid product is collected by filtration, washed with water, and dried.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its indole nucleus and the N-acetyl and C2-carboxylic acid functional groups.

Caption: Key reactive sites of this compound.

-

Indole Ring: The N-acetyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution compared to the parent indole. However, electrophilic substitution reactions can still be achieved, often requiring harsher conditions.

-

N-Acetyl Group: The acetyl group can be removed via hydrolysis under acidic or basic conditions, regenerating the indole-2-carboxylic acid. This makes it a useful protecting group in multi-step syntheses.

-

Carboxylic Acid Group: This is the most versatile site for further functionalization. It can readily undergo esterification with alcohols or be converted to amides via coupling reactions with amines.

Applications in Drug Discovery

The indole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have been explored for various therapeutic applications. A notable area of investigation is their potential as antiviral agents.

Specifically, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The indole core and the C2-carboxyl group can chelate with the magnesium ions in the active site of the integrase enzyme, leading to its inhibition. Further structural modifications on the indole-2-carboxylic acid scaffold have been shown to enhance this inhibitory activity[2][5].

Caption: Simplified mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Conclusion

This compound is a valuable and versatile molecule in organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the synthetic accessibility of its derivatives make it an important building block for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key chemical properties, synthesis, and reactivity, offering a solid foundation for researchers engaged in the fields of drug discovery and chemical synthesis.

References

-

Chem-Impex. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219867, this compound. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. [Link]

- Raju, G., Bhavya Sai, K., & Nadendla, R. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-227.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-acetylindole-2-carboxylic Acid

Introduction

The chemical structure of 1-acetylindole-2-carboxylic acid is presented below. This guide will systematically dissect the expected spectroscopic signatures arising from the distinct functional groups: the indole ring, the N-acetyl group, and the carboxylic acid moiety.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the exchangeable carboxylic acid proton.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 7.2 - 7.4 | s | 1H |

| H-4, H-5, H-6, H-7 | 7.2 - 7.8 | m | 4H |

| COCH₃ | 2.5 - 2.7 | s | 3H |

| COOH | > 10 | br s | 1H |

Interpretation and Rationale:

-

Aromatic Protons (H-3 to H-7): The protons on the indole ring are expected to resonate in the aromatic region (7.2-7.8 ppm). The H-3 proton, being on the electron-rich pyrrole ring, will likely appear as a singlet. The protons on the benzene ring (H-4, H-5, H-6, and H-7) will present as a complex multiplet due to spin-spin coupling. The N-acetylation is expected to cause a downfield shift of the H-7 proton due to the anisotropic effect of the acetyl carbonyl group.

-

Acetyl Protons (COCH₃): The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is a result of chemical exchange, and its exact position is highly dependent on the solvent, concentration, and temperature. In deuterated solvents like D₂O, this signal will disappear due to proton-deuterium exchange, a key diagnostic feature.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of two carbonyl carbons (from the acetyl and carboxylic acid groups) and the distinct aromatic carbons of the indole ring are key features to be identified.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Acetyl) | 168 - 172 |

| C-2 | 135 - 140 |

| C-3 | 105 - 110 |

| C-3a | 135 - 140 |

| C-4, C-5, C-6, C-7 | 115 - 130 |

| C-7a | 120 - 125 |

| COCH₃ | 23 - 27 |

Interpretation and Rationale:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl carbon is typically found in the 165-175 ppm range, while the amide carbonyl of the acetyl group is expected around 168-172 ppm.[5][6]

-

Indole Ring Carbons: The carbons of the indole ring will resonate in the aromatic region. C-2 and C-3a are quaternary carbons and are expected to be in the 135-140 ppm range. The C-3 carbon, being adjacent to the nitrogen and part of the five-membered ring, will be significantly shielded and is predicted to appear around 105-110 ppm. The carbons of the benzene ring (C-4, C-5, C-6, C-7, and C-7a) will have chemical shifts in the typical aromatic range of 115-130 ppm.

-

Acetyl Methyl Carbon: The carbon of the acetyl methyl group will appear in the upfield region, typically between 23 and 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrational frequencies of the carboxylic acid and the N-acetyl groups.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=O stretch (N-Acetyl) | 1700 - 1730 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

Interpretation and Rationale:

-

Carboxylic Acid Group: The most prominent feature will be the very broad O-H stretching vibration from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band in the region of 1680-1710 cm⁻¹.

-

N-Acetyl Group: A strong C=O stretching band for the amide functionality of the N-acetyl group is predicted to be around 1700-1730 cm⁻¹. This may overlap with the carboxylic acid C=O stretch, potentially appearing as a broadened or shouldered peak.

-

Indole Ring: The aromatic C-H stretching vibrations will be observed as weaker bands in the 3000-3100 cm⁻¹ region. The characteristic aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the indole ring and the N-acetyl group will likely be found in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol .[1]

Predicted Mass Spectrometry Data:

| m/z | Ion | Predicted Fragmentation Pathway |

| 203 | [M]⁺ | Molecular Ion |

| 161 | [M - COCH₂]⁺ | Loss of ketene from the N-acetyl group |

| 158 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 116 | [Indole]⁺ | Further fragmentation of the indole ring |

Interpretation and Rationale:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (approximately 203).

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation for N-acetylated compounds is the loss of ketene (CH₂=C=O), which would result in a peak at m/z 161. Another likely fragmentation is the loss of the carboxylic acid group (COOH), leading to a fragment at m/z 158. Further fragmentation of the indole ring would lead to smaller fragments, such as the indole cation at m/z 116.

Figure 2: A generalized workflow for the spectroscopic characterization of an organic molecule.

Experimental Protocols

While specific experimental data for this compound is not provided, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the ease of protonation or deprotonation of the analyte.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related indole derivatives. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data, which is essential for unambiguous structure confirmation and further research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules, 23(5), 1043. [Link]

-

PubChem. N-Acetylindoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{Acetylphenyl)Acetamides and N-[2-(2-{Acetylhydrazinyl)-2-Oxoethyl]-1 H-Indole-2-Carboxamides: New Antimicrobial Agents. Molecules, 23(5), 1043. [Link]

-

Mao, J. D., & Schmidt-Rohr, K. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3504-3516. [Link]

-

Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(11), 3183. [Link]

-

NIST. Indole-2-carboxylic acid. National Institute of Standards and Technology. [Link]

-

Naik, N., Sharath, V., & Kumar, H. V. (2019). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 10(1), 1-7. [Link]

-

Bharathi, A. K., Jeyaseelan, S. C., Hussain, S., & Benial, A. M. F. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Molecular Structure, 1252, 132145. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Indole-2-carboxylic acid. National Institute of Standards and Technology. [Link]

-

LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. National Institute of Standards and Technology. [Link]

-

Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 205-207. [Link]

Sources

Introduction: The Significance of N-Acetylation in Indole Chemistry

An In-depth Technical Guide to the Formation of 1-acetylindole-2-carboxylic acid

This guide provides a detailed examination of the chemical mechanisms and synthetic protocols for the formation of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven experimental insights to offer a comprehensive understanding of this important chemical transformation.

This compound is a key derivative of indole-2-carboxylic acid, a structural motif present in numerous bioactive compounds. The N-acetylation of the indole ring serves two primary purposes in synthetic chemistry:

-

Protection of the Indole Nitrogen: The N-H bond of an indole is nucleophilic and moderately acidic. Acetylation protects this site, preventing unwanted side reactions during subsequent chemical modifications at other positions of the indole ring or the carboxylic acid group. This acetyl group can often be removed later under basic hydrolysis conditions[1].

-

Modulation of Electronic Properties: The introduction of the electron-withdrawing acetyl group at the N1 position significantly alters the electron density of the indole ring system, influencing its reactivity in further synthetic steps.

Understanding the precise mechanism of its formation is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The most direct and prevalent method for its synthesis is the N-acylation of indole-2-carboxylic acid.

Core Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from indole-2-carboxylic acid is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic indole nitrogen onto an electrophilic acetylating agent. The efficiency and selectivity of this transformation are highly dependent on the choice of reagents and catalysts. We will explore the two most pertinent mechanistic pathways.

Base-Promoted N-Acetylation with Acetic Anhydride

In this fundamental approach, a base is used to enhance the nucleophilicity of the indole nitrogen.

Causality of Experimental Choices:

-

Substrate: Indole-2-carboxylic acid possesses a nucleophilic nitrogen (N-H). However, it is a relatively weak nucleophile.

-

Base: A non-nucleophilic organic base, such as triethylamine (Et₃N), is employed to deprotonate the indole N-H. This deprotonation generates a highly nucleophilic indole anion, dramatically accelerating the rate of reaction.

-

Acylating Agent: Acetic anhydride is an ideal acetylating agent. It is highly electrophilic, and its byproduct, the acetate ion, is an excellent leaving group, which drives the reaction to completion.

Mechanistic Steps:

-

Deprotonation: Triethylamine abstracts the acidic proton from the indole nitrogen, forming a resonance-stabilized indole anion and a triethylammonium cation.

-

Nucleophilic Attack: The highly nucleophilic indole anion attacks one of the electrophilic carbonyl carbons of acetic anhydride. This addition step breaks the C=O pi bond and forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen reforms the C=O double bond, leading to the expulsion of a stable acetate anion as the leaving group. This step yields the final product, this compound.

Diagram of Base-Promoted N-Acetylation

Caption: Mechanism of base-promoted N-acetylation.

DMAP-Catalyzed N-Acetylation: A More Potent Pathway

For enhanced efficiency, 4-dimethylaminopyridine (DMAP) is often used as a catalyst. DMAP is a hyper-nucleophilic catalyst that operates by a different mechanism.

Causality of Experimental Choices:

-

DMAP's Role: DMAP is more nucleophilic than the indole nitrogen. It intercepts the acylating agent first to form a highly reactive intermediate, which is then attacked by the indole. This catalytic cycle dramatically lowers the activation energy of the reaction. This method is particularly effective for less reactive nucleophiles.[1][2]

Catalytic Cycle:

-

Activation of Acylating Agent: The nucleophilic pyridine nitrogen of DMAP attacks acetic anhydride, displacing acetate to form a highly electrophilic N-acetylpyridinium intermediate. This species is significantly more reactive towards nucleophiles than acetic anhydride itself.

-

Nucleophilic Attack by Indole: The indole nitrogen of indole-2-carboxylic acid attacks the carbonyl carbon of the activated N-acetylpyridinium intermediate.

-

Product Formation & Catalyst Regeneration: A tetrahedral intermediate forms and subsequently collapses, yielding the N-acetylated product and regenerating the DMAP catalyst, which can then re-enter the catalytic cycle.

Diagram of DMAP Catalytic Cycle

Caption: Catalytic cycle for DMAP-mediated N-acetylation.

Experimental Protocol: A Self-Validating System

The following protocol, adapted from established industrial processes, provides a reliable method for the synthesis of this compound.[2][3] The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Role | Key Consideration |

| Indole-2-carboxylic acid | 161.16 | Substrate | Must be dry. |

| Acetic Anhydride | 102.09 | Acetylating Agent | Reacts with water; handle in a dry environment. |

| Triethylamine (Et₃N) | 101.19 | Base | Scavenges HCl if acetyl chloride were used; activates indole. |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | Catalyst | Highly effective but toxic; handle with care. |

| Acetone | 58.08 | Solvent | Aprotic solvent, dissolves reactants well. |

| 33% Hydrochloric Acid (HCl) | 36.46 | Quenching Agent | Neutralizes base, hydrolyzes excess anhydride. |

| Water | 18.02 | Work-up/Precipitation | Used for quenching and precipitating the product. |

Step-by-Step Methodology

-

Vessel Preparation and Reagent Charging:

-

To a clean, dry reaction vessel equipped with a magnetic stirrer and a temperature probe, add indole-2-carboxylic acid (1.0 eq), 4-dimethylaminopyridine (0.01 eq, catalytic amount), and triethylamine (1.1 eq).

-

Add acetone as the solvent to dissolve the solids. Stir until a homogenous solution is formed.

-

Causality: Using a dry vessel is critical to prevent the hydrolysis of acetic anhydride. DMAP is added as a catalyst for reaction efficiency.[2] Triethylamine acts as the base to deprotonate the indole nitrogen.

-

-

Controlled Addition of Acylating Agent:

-

Cool the reaction mixture to 20°C using an ice bath.

-

Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25°C.

-

Causality: The acylation reaction is exothermic. Slow, controlled addition and cooling prevent temperature spikes that could lead to side reactions and degradation of the product.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the mixture to stir at 20-25°C for approximately 45-60 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (indole-2-carboxylic acid) is no longer visible.

-

Causality: Stirring ensures complete mixing and reaction. TLC is a crucial in-process control to determine the reaction endpoint, preventing over-reaction or incomplete conversion.

-

-

Product Precipitation and Isolation (Work-up):

-

In a separate vessel, prepare a quench solution of 33% HCl, water, and ice.

-

Once the reaction is complete, slowly pour the reaction mixture into the vigorously stirred acidic quench solution.

-

A precipitate (the desired product) will form. Continue stirring the slurry at approximately 15°C for 1 hour to ensure complete precipitation.

-

Causality: Pouring the reaction mixture into an acidic solution serves multiple purposes: it neutralizes the triethylamine, quenches any unreacted acetic anhydride by hydrolysis, and protonates the carboxylate group of the product, decreasing its solubility and causing it to precipitate out of the aqueous solution.

-

-

Filtration and Drying:

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual salts and impurities.

-

Dry the product under vacuum to a constant weight.

-

Causality: Filtration separates the solid product from the liquid phase. Washing with cold water removes water-soluble byproducts (like triethylammonium chloride) without significantly dissolving the product. Drying removes residual solvent.

-

Conclusion

The formation of this compound is a robust and well-understood N-acylation reaction. Its mechanism, proceeding through a nucleophilic acyl substitution pathway, can be significantly enhanced by the use of bases like triethylamine and hyper-nucleophilic catalysts such as DMAP. The choice between a simple base-promoted or a more advanced catalytically-driven protocol depends on the desired reaction kinetics and efficiency. By understanding the underlying chemical principles and the causality behind each experimental step, researchers can confidently and effectively synthesize this valuable chemical intermediate for applications in pharmaceutical development and complex organic synthesis.

References

-

Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 15, No. 2. Available at: [Link][4]

-

Chiplunkar, P., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications. Available at: [Link][5]

-

Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (1998). Google Patents. CA2261453C. Available at: [2][3]

-

Bourguignon, M., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry. Available at: [Link][1]

-

Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link][6]

- Williamson, K. L., & Masters, K. M. (2010). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for reaction mechanisms).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic acyl substitution).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]

- 6. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

Introduction: The Chemical Context of 1-acetylindole-2-carboxylic acid

An In-Depth Technical Guide to the Stability and Degradation Pathways of 1-acetylindole-2-carboxylic acid

This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in various biologically active compounds. The indole ring system is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including as HIV-1 integrase inhibitors.[1][2] The addition of an acetyl group to the indole nitrogen (N1 position) significantly alters the electronic properties and chemical reactivity of the molecule. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its primary degradation pathways under various stress conditions, and offers robust experimental protocols for its assessment. Understanding this stability profile is critical for researchers in drug discovery and development to ensure the integrity, potency, and safety of formulations containing this or structurally related molecules.

Section 1: Chemical Stability Profile

The intrinsic stability of a molecule is a critical parameter determined through forced degradation studies, where the compound is exposed to stress conditions more severe than those encountered during routine storage.[3][4][5] These studies are mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[3][5] For this compound, the key points of structural vulnerability are the N-acetyl group (an amide linkage) and the electron-rich indole ring.

Hydrolytic Stability: The Primary Degradation Pathway

Hydrolysis is the most probable degradation pathway for this compound due to the presence of the N-acetyl group. This amide bond is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an ester linkage.[6]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the acetyl group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately leads to the cleavage of the amide bond, yielding indole-2-carboxylic acid and acetic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This nucleophilic addition-elimination reaction also results in the formation of indole-2-carboxylic acid (as its carboxylate salt) and acetate.[6]

The rate of hydrolysis is dependent on pH and temperature. The reaction is typically accelerated by heating.[6] Given this high susceptibility, it is imperative to control the pH of any aqueous formulations or solutions containing the molecule.

Oxidative Stability

The indole nucleus is inherently electron-rich and prone to oxidation.[7] The 2,3-double bond of the indole ring is particularly susceptible to attack by oxidizing agents.

-

Mechanism of Oxidation: Exposure to common laboratory oxidants, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidized species. The reaction likely proceeds through an initial epoxidation of the 2,3-double bond, followed by rearrangement to form oxindole derivatives.

-

Potential Products: Studies on the oxidation of the parent indole-2-carboxylic acid have shown that products can include 2,4-, 2,6-, and 2,7-dioxindoles, as well as various dimers.[7] It is reasonable to extrapolate that this compound would follow a similar oxidative degradation pattern, primarily targeting the indole core.

Photostability

Photostability testing is a crucial component of forced degradation studies as outlined by ICH guideline Q1B.[5] Molecules with chromophores that absorb light in the UV-visible spectrum are potentially liable to photodegradation.

-

UV Absorption: The indole ring system is a strong chromophore. The photophysics of indole-2-carboxylic acid have been studied, indicating complex excited-state dynamics upon absorption of UV radiation.[8][9][10]

-

Degradation Potential: This absorption of light energy can promote the molecule to an excited state, from which it can undergo various reactions, including oxidation or rearrangement, leading to the formation of photo-degradants. Therefore, protection from light during storage and handling is recommended.

Thermal Stability

Section 2: Elucidating the Degradation Pathways

Based on the stability profile, we can construct the most likely degradation pathways. These pathways are fundamental to identifying and controlling impurities in a drug substance or product.

Primary Pathway: Hydrolytic Deacetylation

The most direct and anticipated degradation route is the hydrolysis of the N-acetyl group. This pathway is significant as it converts the parent molecule into a different chemical entity, indole-2-carboxylic acid, which would need to be monitored and controlled as a specified impurity.

Caption: Hydrolytic degradation of this compound.

Secondary Pathway: Oxidation of the Indole Ring

Following either direct oxidation of the parent compound or oxidation of the primary hydrolytic degradant, the indole ring can be modified. This pathway is more complex and can result in multiple products.

Caption: General oxidative degradation pathway of the indole core.

Summary of Potential Degradation Products

The table below summarizes the key potential degradants derived from the proposed pathways.

| Degradation Pathway | Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Hydrolysis | Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 |

| Oxidation | 1-acetyl-2,3-dioxoindoline-2-carboxylic acid (Isatin derivative) | C₁₁H₇NO₅ | 233.18 |

| Hydrolysis + Oxidation | 2,3-Dioxoindoline-2-carboxylic acid | C₉H₅NO₄ | 191.14 |

Section 3: Experimental Protocols for Stability Assessment

To empirically validate the stability profile and degradation pathways, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required.[11]

Protocol for Forced Degradation Studies

This protocol is designed to generate potential degradation products and assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active substance.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Class A volumetric flasks, pipettes

-

pH meter

-

HPLC system with UV or PDA detector

-

Photostability chamber (ICH Q1B compliant)

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Acid Hydrolysis:

-

To a flask, add an aliquot of the stock solution and dilute with 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

-

Cool the sample, neutralize with an equivalent concentration of NaOH, and dilute to the final concentration with mobile phase for HPLC analysis.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.

-

Neutralize the final samples with an equivalent concentration of HCl.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

To a flask, add an aliquot of the stock solution and dilute with 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw and analyze samples at appropriate time points.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation:

-

Place the solid powder of this compound in an oven at 80°C for 48 hours.

-

Dissolve a weighed amount of the stressed solid in the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid powder and a solution (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the stressed samples by HPLC, alongside a dark control sample stored under the same conditions but protected from light.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Principle: A reversed-phase HPLC method with UV detection is generally suitable for indole-containing compounds. The method must be able to resolve the main peak (this compound) from all potential degradation product peaks and any process-related impurities.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often necessary to resolve polar and non-polar compounds.

-

Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program: Start with a high percentage of aqueous phase (e.g., 90% A) and gradually increase the organic phase (e.g., to 90% B) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35°C.[12]

-

Detection Wavelength: Monitor at the UV maximum of the indole chromophore (typically around 220 nm and 280 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity.

-

Injection Volume: 10-20 µL.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is demonstrated by spiking the API with its degradation products and showing that all peaks are well-resolved.

Workflow for Stability Assessment

The following diagram illustrates the logical flow from stress testing to method validation.

Caption: Workflow for stability testing and method development.

Conclusion

The stability of this compound is governed primarily by the susceptibility of the N-acetyl amide bond to hydrolysis and the indole ring to oxidation. Hydrolytic cleavage to form indole-2-carboxylic acid is the most probable and straightforward degradation pathway. Oxidative and photolytic conditions can lead to a more complex array of degradants. A thorough understanding of these pathways, validated by systematic forced degradation studies and the use of a robust, stability-indicating HPLC method, is essential for any research or development program involving this compound. This knowledge underpins the development of stable formulations, the definition of appropriate storage conditions, and the establishment of meaningful quality control specifications.

References

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- ChemicalBook. This compound | 10441-26-6.

- ChemicalBook. This compound CAS#: 10441-26-6.

- PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.

- PubMed. (2025, September 15). Discovery of indole derivatives as STING degraders.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).

- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.

- SciSpace. (2016, December 14). Forced Degradation Studies.

- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.

- Google Patents. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.

- PubChem. This compound | C11H9NO3 | CID 10219867.

- PMC. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.

- ResearchGate. (2025, August 5). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.

- KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.

- Googleapis.com. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.

- ECHEMI. This compound SDS, 10441-26-6 Safety Data Sheets.

- ResearchGate. (2025, August 9). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.

- Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.

- Sigma-Aldrich. Indole-2-carboxylic acid 98 1477-50-5.

- PubMed. (2012, February 14). Photophysics of indole-2-carboxylic Acid in an Aqueous Environment Studied by Fluorescence Spectroscopy in Combination With Ab Initio Calculations.

- ResearchGate. (2025, August 10). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations.

- Division of Chemical Physics. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations.

Sources

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. scispace.com [scispace.com]

- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. | Division of Chemical Physics [chemphys.lu.se]

- 11. biopharminternational.com [biopharminternational.com]

- 12. longdom.org [longdom.org]

A Technical Guide to the Organic Solvent Solubility of 1-acetylindole-2-carboxylic Acid

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that governs its behavior in virtually every stage of drug development, from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility characteristics of 1-acetylindole-2-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. While direct, comprehensive solubility data for this specific molecule is not widely published, this document synthesizes its known physicochemical properties with established solubility principles and data from its parent analogue, indole-2-carboxylic acid, to provide a robust predictive framework. Furthermore, we present a definitive, best-practice protocol for the experimental determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Properties: A Molecular-Level Analysis

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The behavior of this compound in different solvent environments is dictated by the interplay of its three primary functional regions: the indole ring system, the C2-carboxylic acid, and the N1-acetyl group.

The carboxylic acid moiety, with a predicted pKa of ~4.37, is the primary acidic center and a key hydrogen bond donor.[3] The moderate lipophilicity, indicated by an XLogP3 of 1.9, suggests a balanced affinity for both polar and nonpolar environments.[2] The N-acetyl group fundamentally alters the molecule compared to its parent indole-2-carboxylic acid by replacing the hydrogen-bond-donating N-H proton with a carbonyl group, which acts solely as a hydrogen bond acceptor. This modification has significant implications for its interaction with protic versus aprotic solvents.

Sources

A Technical Guide to the Physical Characteristics of 1-Acetylindole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylindole-2-carboxylic acid, a derivative of the prevalent indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole ring system is a foundational structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals. The addition of an acetyl group at the 1-position and a carboxylic acid at the 2-position modifies the electronic and steric properties of the parent indole, influencing its chemical reactivity, biological activity, and pharmacokinetic profile. A thorough understanding of its fundamental physical and chemical characteristics is paramount for its effective utilization in research and development, enabling informed decisions in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound (CAS No: 10441-26-6). In the absence of extensive, publicly available experimental data for this specific molecule, this guide combines established theoretical principles, data from closely related analogues, and standardized analytical protocols to offer a robust predictive profile. All predicted data is clearly identified, and methodologies for experimental verification are provided to guide the researcher.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These properties are derived from computational models and are essential for a basic understanding of the molecule's composition and size.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| CAS Number | 10441-26-6 | Santa Cruz Biotechnology[2] |

| Predicted Density | 1.31±0.1 g/cm³ | Alfa Chemistry[3] |

| Predicted Boiling Point | 400.4±18.0 °C | ChemicalBook[4] |

digraph "1-acetylindole-2-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="2.0,0.3!"]; C4 [label="C", pos="1.3,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="-0.7,0.3!"]; N7 [label="N", pos="-0.7,2.2!"]; C8 [label="C", pos="-2.0,0.3!"]; C9 [label="C", pos="-2.7,1.5!"]; O10 [label="O", pos="-3.4,1.5!"]; O11 [label="O", pos="-2.7,2.7!"]; C12 [label="C", pos="-1.4,3.4!"]; C13 [label="C", pos="-1.4,4.8!"]; H1[label="H", pos="-2.1,5.1!"]; H2[label="H", pos="-0.7,5.1!"]; H3[label="H", pos="-1.4,5.4!"]; O14 [label="O", pos="-2.1,2.7!"]; H4[label="H", pos="0,-1.8!"]; H5[label="H", pos="2.0,-1.8!"]; H6[label="H", pos="3.0,0.3!"]; H7 [label="H", pos="2.0,2.4!"]; H8 [label="H", pos="-3.4,-0.6!"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N7 [label=""]; N7 -- C2 [label=""]; C6 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- O10 [label=""]; C9 -- O11 [label=""]; N7 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- H1[label=""]; C13 -- H2[label=""]; C13 -- H3[label=""]; C12 -- O14 [label=""]; C5 -- H4[label=""]; C4 -- H5[label=""]; C3 -- H6[label=""]; C2 -- H7 [label=""]; O10 -- H8 [label=""]; }

Caption: 2D Chemical Structure of this compound.

Appearance and Morphology

Experimental Protocol for Determining Appearance

A standardized protocol for the visual inspection of a solid organic compound is crucial for consistent reporting.

Objective: To accurately describe the physical state, color, and crystalline nature of a solid sample.

Materials:

-

Sample of this compound

-

Spatula

-

White weighing paper or watch glass

-

Microscope (optional)

Procedure:

-

Place a small amount of the solid sample onto a clean, white surface.

-

Observe the sample under good lighting.

-

Record the physical state: Note if it is a powder, crystalline, or amorphous solid.

-

Record the color: Describe the color as accurately as possible (e.g., white, off-white, pale yellow).

-

(Optional) Microscopic Examination: Place a small amount of the sample on a microscope slide and observe under magnification to better characterize the crystal shape (e.g., needles, plates, prisms).

Melting Point

The melting point is a critical physical property that provides an indication of purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.[6] An experimental melting point for this compound has not been definitively reported in publicly accessible literature.

Experimental Protocol for Melting Point Determination

The following is a standard procedure for determining the melting point of a crystalline organic compound using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded temperature range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its purification, handling in reactions, and formulation. As a carboxylic acid, its solubility is expected to be pH-dependent.

Predicted Solubility:

-

Water: Sparingly soluble. The presence of the polar carboxylic acid group will impart some water solubility, but the larger, nonpolar indole ring system will limit it.

-

Aqueous Base (e.g., NaOH, NaHCO₃): Soluble. The carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely soluble due to their ability to solvate both the polar and nonpolar portions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely soluble, as they can engage in hydrogen bonding with the carboxylic acid.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Likely insoluble or poorly soluble due to the significant polarity of the carboxylic acid and acetyl groups.

Experimental Protocol for Solubility Assessment

A qualitative assessment of solubility in a range of common laboratory solvents provides a practical understanding of the compound's behavior.

Objective: To determine the solubility of this compound in a variety of solvents.

Materials:

-

Sample of this compound

-

A selection of solvents: water, 5% aqueous NaOH, 5% aqueous HCl, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane.

-

Small test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Add approximately 10 mg of the solid to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or stirring rod for at least 30 seconds.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat the procedure for each solvent.

Spectroscopic Characteristics

Spectroscopic data provides a unique fingerprint of a molecule and is essential for its identification and structural elucidation. While experimental spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on the known absorptions of its constituent functional groups and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the acetyl protons, and the acidic carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift of this proton is highly dependent on solvent and concentration due to hydrogen bonding. It may exchange with D₂O. |

| Indole Aromatic Protons | 7.0 - 8.0 | Multiplets | The exact chemical shifts and coupling patterns will depend on the electronic effects of the acetyl and carboxyl groups. |

| Acetyl (-COCH₃) | ~2.5 | Singlet | A characteristic singlet integrating to three protons. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, and the acetyl methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 180 |

| Acetyl Carbonyl (-COCH₃) | 168 - 172 |

| Indole Aromatic Carbons | 110 - 140 |

| Acetyl Methyl Carbon (-CH₃) | 20 - 30 |

Predicted Fourier-Transform Infrared (FT-IR) Spectral Data

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the N-acetyl group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong | O-H stretch |

| Carboxylic Acid C=O | 1700 - 1725 | Strong | C=O stretch |

| N-Acetyl C=O | 1680 - 1710 | Strong | C=O stretch (amide) |

| Aromatic C=C | 1450 - 1600 | Medium | C=C stretch |

| C-O Stretch | 1210 - 1320 | Strong | C-O stretch |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[7]

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to exhibit absorption maxima characteristic of the indole chromophore. The N-acetylation and the C-2 carboxylation will likely cause a bathochromic (red) shift compared to unsubstituted indole. Predicted absorption maxima (λ_max) are in the range of 220-240 nm and 280-300 nm .

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may not be readily available, general precautions for handling indole derivatives and carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[8]

-

In Case of Contact: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of this compound, combining available data with well-established chemical principles to offer a predictive profile for researchers. The provided experimental protocols offer a standardized approach for the empirical determination of these properties. A thorough characterization of this and related molecules is essential for advancing their potential applications in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ma, C., et al. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 25(15), 3438. [Link]

-

University of Calgary. Melting Point. Department of Chemistry. [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Jinjing Chemical. What are the precautions when using 98% Indole?. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. jinjingchemical.com [jinjingchemical.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. isotope.com [isotope.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lab-supply.net [lab-supply.net]

- 8. m.youtube.com [m.youtube.com]

"1-acetylindole-2-carboxylic acid" CAS number and chemical identifiers

This guide provides a comprehensive technical overview of 1-acetylindole-2-carboxylic acid, a key heterocyclic compound with applications in synthetic chemistry and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, synthesis, properties, and potential applications.

Core Chemical Identity

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The structure is characterized by an acetyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 2-position.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 10441-26-6 | [PubChem][1], [ChemicalBook][2] |

| Molecular Formula | C₁₁H₉NO₃ | [PubChem][1] |

| Molecular Weight | 203.19 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| InChI | InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) | [PubChem][1] |

| InChIKey | KXHBYSRUWPZBMF-UHFFFAOYSA-N | [PubChem][1] |

| Canonical SMILES | CC(=O)N1C2=CC=CC=C2C=C1C(=O)O | [PubChem][1] |

| Synonyms | N-Acetyl-indole-2-carboxylic acid, 1-Acetyl-1H-indole-2-carboxylic acid | [PubChem][1] |

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the N-acylation of indole-2-carboxylic acid. This reaction is a standard procedure in organic chemistry, but the chemoselectivity for N-acylation over other positions of the indole ring is a key consideration.

Synthetic Pathway Overview